3-(2-ethyl-1H-imidazol-1-yl)propanenitrile

Description

Overview of Imidazole (B134444) Derivatives in Advanced Organic Chemistry

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a cornerstone of organic chemistry and biochemistry. ijrar.orgisca.me This aromatic system is found in fundamental biological molecules, including the amino acid histidine and the neurotransmitter histamine. nih.govnih.gov The unique electronic properties of the imidazole ring, stemming from its two nitrogen atoms, allow it to act as both a weak acid and a weak base, and to participate in hydrogen bonding. ijrar.orgajrconline.org This amphoteric nature and its ability to form stable complexes make the imidazole scaffold a privileged structure in medicinal chemistry. nih.govnih.gov

Consequently, imidazole derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as antifungal, antibacterial, anti-inflammatory, and anticancer properties. ijrar.orgisca.menih.govajrconline.org The structural versatility of the imidazole core allows for extensive functionalization, enabling chemists to fine-tune the molecule's properties for specific applications in drug discovery, catalysis, and materials science. nih.govajrconline.org

Significance of Nitrile Functionalization in Heterocyclic Compounds

The nitrile, or cyano (-C≡N), functional group is a highly valuable component in organic synthesis. Characterized by a carbon-nitrogen triple bond, the nitrile group possesses a unique electronic structure. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom has a lone pair of electrons. fiveable.melibretexts.org This polarity and reactivity make nitriles versatile intermediates for creating more complex molecular architectures. numberanalytics.com

When appended to a heterocyclic ring, the nitrile group offers a powerful synthetic handle for a variety of chemical transformations. It can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or can participate in cycloaddition reactions to construct new ring systems. libretexts.orgwikipedia.orglibretexts.org The introduction of a nitrile moiety into a heterocyclic compound can significantly influence its electronic properties and provides a pathway for the synthesis of diverse and complex molecules, including those with potential applications as ionic liquids and in medicinal chemistry. rsc.orgacs.org

Structural Context of 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile within the Imidazole Class

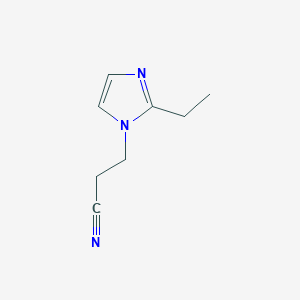

This compound is an N-substituted imidazole derivative. Its structure consists of a central imidazole ring that is substituted at two positions.

At the C-2 position (the carbon atom between the two nitrogen atoms), there is an ethyl group (-CH₂CH₃).

At the N-1 position, one of the ring's nitrogen atoms is bonded to a propanenitrile group (-CH₂CH₂C≡N). This substituent is also known as a cyanoethyl group. wikipedia.org

The molecule is thus a disubstituted imidazole, combining the core heterocyclic structure with both an alkyl group and a nitrile-containing side chain. The synthesis of similar N-substituted imidazole nitriles often involves the reaction of the parent imidazole with an appropriate nitrile-containing reactant, such as acrylonitrile (B1666552) in a Michael addition type reaction. researchgate.netnih.gov This specific combination of functional groups places this compound at the intersection of imidazole chemistry and nitrile chemistry, making it a subject of interest for further synthetic transformations and research.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃ | scbt.com |

| Molecular Weight | 149.20 g/mol | scbt.com |

| Common Name | This compound | N/A |

| Synonyms | N/A | N/A |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISPCYXLKLRPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285292 | |

| Record name | 2-Ethyl-1H-imidazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-57-8, 568591-00-4 | |

| Record name | 2-Ethyl-1H-imidazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-ar-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1H-imidazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile and 2-ethyl-5-methyl-1H-imidazole-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Ethyl 1h Imidazol 1 Yl Propanenitrile

Classic Synthetic Pathways

Traditional methods for synthesizing N-substituted imidazoles, including 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile, have historically relied on well-established reaction mechanisms such as nucleophilic substitution and addition reactions.

Nucleophilic substitution reactions are a fundamental method for the N-alkylation of imidazoles. In this approach, the imidazole (B134444) nitrogen acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. For the synthesis of this compound, this typically involves the reaction of 2-ethylimidazole (B144533) with a 3-halopropanenitrile, such as 3-chloropropanenitrile or 3-bromopropanenitrile.

The reaction is generally performed in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The deprotonated imidazole anion then attacks the alkyl halide in a classic SN2 reaction. Common bases and solvents used in this type of synthesis are outlined in the table below. The choice of solvent and base is critical in preventing side reactions and maximizing the yield of the desired N-alkylated product.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 2-Ethylimidazole | 3-Bromopropanenitrile | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature |

| 2-Ethylimidazole | 3-Chloropropanenitrile | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | Reflux |

| 2-Ethylimidazole | 3-Bromopropanenitrile | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | Reflux |

This table presents typical conditions for nucleophilic substitution reactions and does not represent a specific, cited experiment but rather a generalization of the SN2 pathway for imidazole alkylation.

The aza-Michael addition, a type of nucleophilic addition, provides a direct and atom-economical route to this compound. This reaction involves the addition of 2-ethylimidazole to acrylonitrile (B1666552). The N-H bond of the imidazole adds across the carbon-carbon double bond of acrylonitrile, which is activated by the electron-withdrawing nitrile group.

This reaction can be performed with or without a catalyst. In some cases, heating the reactants together is sufficient. However, the use of a base catalyst is common to facilitate the reaction. A notable synthesis of the parent compound, 3-(1H-imidazol-1-yl)propanenitrile, involved refluxing 1H-imidazole and acrylonitrile in ethanol, which yielded a colorless product that crystallized after several days. nih.govresearchgate.net This method achieved an 84% yield. nih.gov The reaction for the 2-ethyl derivative follows the same principle.

Reaction Scheme: 2-Ethylimidazole + Acrylonitrile → this compound

This method is often preferred due to its high efficiency and the commercial availability of acrylonitrile. researchgate.netsci-hub.se

Advanced Synthetic Approaches

To improve reaction times, yields, and environmental friendliness, advanced synthetic methods have been developed. These include microwave-assisted synthesis and the use of specialized catalytic systems.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. beilstein-journals.orgnih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to significant reductions in reaction time and improvements in yield compared to conventional heating methods. researchgate.netnih.gov

In the context of synthesizing imidazole derivatives, microwave irradiation has been successfully applied to N-alkylation and aza-Michael addition reactions. sci-hub.seresearchgate.net For the synthesis of this compound via aza-Michael addition, microwave heating can shorten the reaction time from hours to mere minutes. sci-hub.senih.gov For instance, a study on the aza-Michael addition of acrylonitrile to benzimidazole (B57391) derivatives showed a dramatic decrease in reaction time and an increase in efficiency when using microwave irradiation in the presence of anhydrous potassium carbonate. sci-hub.se This approach offers a greener alternative by reducing energy consumption and often allowing for solvent-free conditions. researchgate.netresearchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis:

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Several hours to days | Moderate to High |

This table is a comparative summary based on general findings in microwave-assisted synthesis of related heterocyclic compounds. sci-hub.senih.gov

The development of effective catalysts is crucial for optimizing the N-alkylation of imidazoles. Various catalytic systems have been explored to enhance the rate and selectivity of the reaction. nih.gov Basic catalysts are particularly important for these transformations.

Alkaline-exchanged carbons have been demonstrated as effective solid base catalysts for the N-alkylation of imidazole. researchgate.net Carbons promoted with alkali metals such as sodium (Na), potassium (K), and especially cesium (Cs) show high activity. researchgate.net In studies involving the alkylation of imidazole with 1-bromobutane, cesium-containing carbons resulted in the highest activity, achieving yields of 70–75%. researchgate.net These solid catalysts offer advantages such as easy separation from the reaction mixture and potential for recycling.

For aza-Michael additions, organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used as effective catalysts. beilstein-journals.org In the reaction of acyclic Morita–Baylis–Hillman (MBH) alcohols with imidazole, DABCO was used as an additive to promote the 1,4-addition, leading to yields between 70-84%. beilstein-journals.org Such catalytic strategies provide milder reaction conditions and improved control over the reaction outcome.

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is key to maximizing the yield and purity of the final product. For the synthesis of this compound, several parameters can be adjusted.

Reactant Ratio: In the aza-Michael addition, using an excess of acrylonitrile can drive the reaction to completion. In one synthesis of the parent imidazole propanenitrile, a significant excess of acrylonitrile (over 3 equivalents) was used to achieve a high yield. nih.govresearchgate.net

Catalyst Choice and Loading: The choice of catalyst significantly impacts the reaction. For N-alkylations using solid base catalysts, the activity can be tuned by the choice of the alkali metal promoter, with cesium often providing the highest yields. researchgate.net The amount of catalyst used is also a critical parameter to optimize. researchgate.net

Temperature: The reaction temperature influences the rate of reaction. While some aza-Michael additions can proceed at room temperature, others require heating or refluxing to achieve a reasonable rate. nih.govbeilstein-journals.org Microwave-assisted methods leverage rapid temperature increases to accelerate the process significantly. beilstein-journals.org

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. Polar aprotic solvents like DMF or acetonitrile are common for nucleophilic substitution, while alcohols like ethanol are often used for aza-Michael additions. nih.govrsc.org In some advanced methods, reactions can be run under solvent-free conditions, particularly with microwave assistance, which aligns with the principles of green chemistry. researchgate.net

By carefully tuning these parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of 3 2 Ethyl 1h Imidazol 1 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton (1H) NMR Analysis for Chemical Shift and Coupling Constants

The 1H NMR spectrum of 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the propanenitrile chain, and the imidazole (B134444) ring. Based on general principles and data from related imidazole derivatives, the imidazole ring protons are anticipated to resonate in the downfield region, typically between δ 7.0 and 7.5 ppm. nist.gov The methylene (B1212753) protons of the propanenitrile group adjacent to the imidazole nitrogen would likely appear as a triplet, as would the other methylene group adjacent to the nitrile. The ethyl group protons would present as a quartet for the methylene group and a triplet for the methyl group, with their exact chemical shifts influenced by the electronic environment of the imidazole ring.

Table 1: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Imidazole H-4/H-5 | 7.0 - 7.5 | s, s | - |

| -CH2-CN | 2.8 - 3.0 | t | ~7 |

| N-CH2- | 4.2 - 4.4 | t | ~7 |

| Imidazole-CH2-CH3 | 2.6 - 2.8 | q | ~7.5 |

Note: This is a predicted spectrum based on known values for similar compounds.

Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Assignment

The 13C NMR spectrum provides detailed information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The nitrile carbon is characteristically found in the δ 115-120 ppm region. nist.gov The carbons of the imidazole ring will have chemical shifts that are sensitive to the substitution pattern. The carbons of the ethyl and propanenitrile side chains will appear in the aliphatic region of the spectrum.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~118 |

| Imidazole C2 | ~150 |

| Imidazole C4/C5 | 120 - 130 |

| N-CH2- | 45 - 50 |

| -CH2-CN | 18 - 22 |

| Imidazole-CH2-CH3 | 20 - 25 |

Note: This is a predicted spectrum based on known values for similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. In the FTIR spectrum of this compound, the most prominent absorption band is expected to be that of the nitrile (C≡N) stretching vibration, which typically appears in the range of 2200-2300 cm⁻¹. nih.gov The C-H stretching vibrations of the aliphatic ethyl and propanenitrile groups will be observed around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the imidazole ring are expected to produce signals in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C≡N stretch (nitrile) | 2200 - 2300 | Medium, Sharp |

| C=N, C=C stretch (imidazole ring) | 1400 - 1600 | Medium |

Note: This is a predicted spectrum based on known values for similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular formula of this compound is C₈H₁₁N₃, giving it a molecular weight of 149.20 g/mol . jchemrev.com In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 149.

The fragmentation of the molecular ion would likely involve the cleavage of the bonds in the propanenitrile side chain. For the related compound, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole, mass spectrometry data is available and can provide insight into the expected fragmentation. nist.gov Common fragmentation pathways could include the loss of the cyano group (CN), the ethyl group (C₂H₅), or cleavage of the propanenitrile chain.

X-ray Crystallography for Single-Crystal Structure Determination

Molecular Conformation and Torsion Angle Analysis

The crystal structure of 3-(1H-imidazol-1-yl)propanenitrile reveals that the molecule adopts a staggered conformation. nih.gov The ethylene (B1197577) group connects the planar imidazole ring and the nitrile group. A key torsion angle, N1–C4–C5–C6, was reported to be -65.43 (9)°. researchgate.net This indicates a gauche relationship between the imidazole ring and the nitrile group. It is highly probable that this compound would adopt a similar staggered conformation to minimize steric hindrance between the bulky ethyl-imidazole group and the propanenitrile chain. The planarity of the imidazole ring itself is a well-established feature.

Table 4: Crystallographic Data for the Analogous 3-(1H-imidazol-1-yl)propanenitrile

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 5.8093 (2) | nih.gov |

| b (Å) | 20.5575 (6) | nih.gov |

| c (Å) | 14.0355 (5) | nih.gov |

| β (°) | 97.365 (2) | nih.gov |

| V (ų) | 1662.36 (10) | nih.gov |

| Z | 4 | nih.gov |

| C6–N3 bond length (Å) | 1.141 (1) | nih.govresearchgate.net |

Note: The data presented in this table is for the related compound 3-(1H-imidazol-1-yl)propanenitrile and is used for comparative purposes.

Based on a comprehensive search of available scientific literature and chemical databases, detailed crystallographic data specifically for the compound This compound , which is necessary to describe its intermolecular interactions and packing arrangements, is not publicly available at this time.

While extensive structural information exists for the related compound, 3-(1H-imidazol-1-yl)propanenitrile , this data cannot be extrapolated to the target compound. The presence of an ethyl group at the 2-position of the imidazole ring in "this compound" would introduce significant steric and electronic changes. These changes are expected to fundamentally alter the way the molecules interact with each other and pack in a crystal lattice. Therefore, a direct comparison or assumption of similar intermolecular forces and packing motifs would be scientifically inaccurate.

Further research, including single-crystal X-ray diffraction analysis of This compound , is required to elucidate its solid-state structure and provide the data needed for a detailed discussion of its intermolecular interactions and packing arrangement.

Chemical Reactivity and Derivatization Strategies for 3 2 Ethyl 1h Imidazol 1 Yl Propanenitrile

Oxidation Reactions of the Imidazole (B134444) Moiety and Nitrile Group

The imidazole ring and the nitrile group in 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile exhibit different susceptibilities to oxidation. The imidazole moiety, being an electron-rich heterocycle, is generally more prone to oxidation than the nitrile group.

The imidazole ring is known to be resistant to auto-oxidation and oxidation by agents like chromic acid and hydrogen peroxide under standard conditions. However, it can be attacked by more powerful oxidizing agents such as perbenzoic acid. pharmaguideline.com Studies on the atmospheric oxidation of imidazole have shown that it can react with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). acs.orgnih.govrsc.org The reaction with hydroxyl radicals can proceed via addition to the C2, C4, or C5 positions of the imidazole ring or by hydrogen abstraction. rsc.org For instance, the gas-phase oxidation of imidazole by hydroxyl radicals has been shown to be preferentially initiated via OH-addition to the C5 position. rsc.org While specific studies on the oxidation of this compound are limited, it is plausible that similar mechanisms would apply.

Ozonolysis of imidazole has been shown to yield products such as formate, formamide, and cyanate. rsc.orgresearchgate.net The second-order rate constant for the reaction of ozone with neutral imidazole is significant, indicating a relatively fast reaction. rsc.org Electrochemical oxidation of imidazole can lead to polymerization, forming N-N linked oligomers, suggesting that the aromaticity of the ring can be disrupted under these conditions. acs.org Catalytic wet peroxide oxidation of imidazolium-based ionic liquids has also been demonstrated, leading to the formation of hydroxylated compounds and short-chain organic acids. researchgate.net Furthermore, copper(II) complexes have been used to catalyze the aerobic oxidation of benzylic alcohols, with the imidazole moiety playing a role in the ligand framework. rsc.orgnih.gov A forced degradation study of daclatasvir, a drug containing an imidazole moiety, showed that the imidazole ring is susceptible to base-mediated autoxidation and can be oxidized by hydrogen peroxide or azobisisobutyronitrile. nih.gov

The nitrile group is generally resistant to oxidation under mild conditions. Stronger oxidizing conditions would be required to oxidize the nitrile, which would likely also lead to the degradation of the imidazole ring.

Nucleophilic and Electrophilic Reactivity of the Nitrile Group

The nitrile group (C≡N) in this compound possesses a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. This polarity governs its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactions:

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. Key reactions include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxylic amide, which can then be further hydrolyzed to a carboxylic acid. nih.gov This two-step process is a common transformation for nitriles.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can partially reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form, after hydrolysis, ketones.

Electrophilic Reactions:

The lone pair of electrons on the nitrile nitrogen atom allows it to act as a weak nucleophile or a base. Protonation of the nitrogen by strong acids activates the nitrile group towards nucleophilic attack.

Michael Addition and Aza-Michael Reactions Involving Imidazole Propanenitriles

The synthesis of this compound itself is a classic example of an aza-Michael addition. In this reaction, the imidazole nitrogen acts as a nucleophile and adds to an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). This reaction is a powerful tool for forming carbon-nitrogen bonds. nih.gov

The aza-Michael addition of imidazoles can be carried out under solvent- and catalyst-free conditions, often by heating the reactants. rsc.org The reaction is generally efficient, with high yields. The use of catalysts, such as N-methylimidazole, can promote the reaction under milder conditions. The reaction scope is broad and includes various N-heterocycles and α,β-unsaturated carbonyl compounds.

Synthesis of Novel Derivatives and Analogues of this compound

The functional groups present in this compound offer several avenues for the synthesis of novel derivatives and analogues.

Derivatization of the Nitrile Group:

Tetrazole Synthesis: The nitrile group can be converted to a tetrazole ring through a [3+2] cycloaddition reaction with an azide, such as sodium azide. nih.govorganic-chemistry.org This reaction is often catalyzed by Lewis acids and provides access to a class of compounds with important applications in medicinal chemistry.

Amidine Synthesis: The nitrile can be converted to an amidine by reaction with an amine, often in the presence of a catalyst such as a copper salt. organic-chemistry.orgsemanticscholar.orgmdpi.com Amidines are versatile intermediates in organic synthesis.

Derivatization of the Imidazole Ring:

Cycloaddition Reactions: While the imidazole ring itself is aromatic and generally does not participate in cycloaddition reactions, it is possible to generate reactive intermediates from the molecule that can undergo such reactions. For instance, nitrile ylides can be generated from imidoyl chlorides (which could potentially be synthesized from the nitrile group) and subsequently undergo cycloaddition with the precursor imidoyl chloride to form new imidazole derivatives. rsc.org

Derivatization of the Ethyl Group:

While less explored, the ethyl group at the 2-position of the imidazole ring could potentially be functionalized, for example, through radical halogenation, although this might be challenging to achieve selectively without affecting the imidazole ring.

The following table summarizes some potential derivatization reactions of this compound:

| Starting Material | Reagents and Conditions | Product Type |

| This compound | 1. H₂O, H⁺ or OH⁻2. Heat | 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid |

| This compound | 1. LiAlH₄2. H₂O | 3-(2-ethyl-1H-imidazol-1-yl)propan-1-amine |

| This compound | 1. DIBAL-H2. H₂O | 3-(2-ethyl-1H-imidazol-1-yl)propanal |

| This compound | NaN₃, Lewis Acid | 5-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)-1H-tetrazole |

| This compound | R-NH₂, CuCl | N-substituted-3-(2-ethyl-1H-imidazol-1-yl)propanimidamide |

Applications in Materials Science and Polymer Chemistry

Role as an Additive in Polymer Formulations

As an additive, 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile can significantly modify the reaction kinetics and enhance the final properties of polymer systems, most notably polyurethanes and polyvinyl chloride (PVC).

In polyurethane (PU) chemistry, imidazoles are recognized as highly efficient catalysts and accelerators. google.combasf.com They function by activating the isocyanate-hydroxyl reaction, which is the fundamental linkage-forming step in polyurethane synthesis. Substituted imidazoles can be employed as sole curing agents or as accelerators for other catalysts, initiating anionic homopolymerization of epoxy resins at use levels below 8 parts per hundred resin (phr). evonik.com The reaction activation temperatures are controlled by the organic groups substituted on the imidazole (B134444) ring. evonik.com This allows for the formulation of single-package systems with long shelf-life (latency) at ambient temperature, which then cure rapidly once a specific activation temperature is reached. basf.comevonik.com The catalytic activity of imidazoles like this compound facilitates faster curing cycles and the development of highly cross-linked networks, leading to materials with high thermal and chemical resistance. evonik.com

The following table, based on data for various substituted imidazole accelerators, illustrates their effect on the gel time of epoxy resin systems, demonstrating their catalytic efficiency at different temperatures.

| Imidazole Accelerator | Gel Time at 100°C | Gel Time at 150°C | Recommended Cure Schedule |

| Curezol 2MZ Azine | 30 min | 90 sec | 2 hr @ 100°C + 4 hr @ 150°C |

| Curezol 2PZ | 17 min | 80 sec | 1.3 hr @ 80°C + 4 hr @ 150°C |

| Curezol 2PHZ-PW | — | 400-550 sec | 2 hr @ 100°C + 4 hr @ 150°C |

| Data sourced from Evonik product literature, illustrating the accelerant effect of imidazole derivatives in epoxy curing, a process analogous to polyurethane systems. evonik.com |

In Polyvinyl Chloride (PVC) formulations, the primary role of such an additive is not as a polymerization accelerator but as a thermal stabilizer. PVC is notoriously susceptible to thermal degradation during processing, which occurs via a dehydrochlorination chain reaction. researchgate.net Imidazole-based compounds can function as effective thermal stabilizers by acting as HCl scavengers. academicjournals.orgscirp.org The basic nitrogen atom in the imidazole ring can neutralize the evolved hydrogen chloride (HCl), preventing it from catalyzing further degradation of the polymer backbone. academicjournals.org This action inhibits the formation of conjugated polyene sequences that lead to discoloration and loss of mechanical properties, thereby enhancing the processing window and long-term stability of PVC products.

The incorporation of the this compound moiety into a polymer matrix can enhance its durability and resistance to environmental stressors. The imidazole ring itself contributes to thermal stability. researchgate.net For instance, studies on carboxylated nitrile butadiene rubber (XNBR) have shown that the addition of imidazolium (B1220033) ionic liquids can improve the thermal stability of the composite material. researchgate.net

Furthermore, the nitrile group is a key functional group in polymers like nitrile rubber, which is well-known for its excellent resistance to fuels and oils. researchgate.net The polarity of the nitrile group reduces the polymer's affinity for nonpolar hydrocarbon solvents, thereby improving its chemical resistance. DFT-based molecular analysis suggests that imidazole derivatives with electron-withdrawing groups can improve interactions within a polymer matrix, which is crucial for applications like polymer electrolyte membranes. researchgate.netunipma.ac.id The combination of the thermally stable imidazole ring and the chemically resistant nitrile group in a single additive can therefore impart enhanced resilience against both thermal and chemical degradation factors.

Precursor for Nitrile-Functionalized Imidazolium-Based Ionic Liquids

One of the most significant applications of this compound is as a starting material for the synthesis of nitrile-functionalized imidazolium-based ionic liquids (ILs). These ILs are a class of molten salts with melting points below 100°C, valued for their low volatility, high thermal stability, and tunable physicochemical properties. acs.orgnih.gov

The synthesis of imidazolium-based ionic liquids from an imidazole propanenitrile precursor is typically a two-step process. nih.govrsc.org The first step is a quaternization reaction (an alkylation), where the remaining tertiary nitrogen atom on the imidazole ring is alkylated. For example, reacting this compound with an alkyl halide, such as 1-bromobutane, would yield a 1-(3-cyanopropyl)-3-butyl-2-ethylimidazolium bromide salt.

The second step is anion exchange (metathesis), where the initial anion (e.g., bromide) is replaced with a different anion to fine-tune the properties of the final ionic liquid. rsc.org This is often achieved by reacting the imidazolium salt with a salt of the desired anion, such as lithium bis(trifluoromethanesulfonyl)imide or sodium tetrafluoroborate. acs.orgrsc.org The choice of anion has a profound effect on the IL's properties, including its melting point, viscosity, and miscibility with water or organic solvents. Compounds like 3-(1H-imidazol-1-yl)propanenitrile are considered important precursors for this class of functionalized ILs. nih.gov

The nitrile (-C≡N) group attached to the imidazolium cation significantly influences the resulting ionic liquid's properties. nih.gov It introduces strong polarity and the potential for specific intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding. nih.gov These interactions can lead to remarkable changes in the physical characteristics of the IL compared to its simple alkyl-imidazolium counterparts. acs.orgnih.gov

Research has shown that nitrile functionalization can affect viscosity, density, and thermal stability. acs.orgutp.edu.my For example, the presence of the cyano group can increase viscosity and enhance the ionicity of the liquid. researchgate.net Conversely, other studies suggest that the introduction of cyano groups can, in some cases, reduce viscosity, which is advantageous for applications like CO2 separation or in electrolytes for solar cells where high ion mobility is desired. utp.edu.my The nitrile group also enhances the thermal stability of ionic liquids. rsc.org Furthermore, the nitrile functionality can coordinate with metal ions, making these ILs interesting as solvents or ligands in catalysis, and can influence the solubility of gases like CO₂. acs.orgresearchgate.net

The table below compares the physical properties of a nitrile-functionalized imidazolium ionic liquid with its non-functionalized alkyl equivalent, highlighting the impact of the nitrile group.

| Ionic Liquid | Melting Point (°C) | Density at 298 K (g/cm³) | Viscosity at 298 K (mPa·s) |

| [C₄mim][PF₆] (1-Butyl-3-methylimidazolium hexafluorophosphate) | 10 | 1.37 | 312 |

| [C₂CNmim][PF₆] (1-(2-Cyanoethyl)-3-methylimidazolium hexafluorophosphate) | < 25 | 1.46 | 635 |

| Data sourced from literature, showing a comparison of a standard alkyl-imidazolium IL with a nitrile-functionalized analogue. acs.org |

Design of Advanced Materials Incorporating Imidazole Nitrile Moieties

The unique properties conferred by the imidazole nitrile structure are being leveraged in the design of a variety of advanced materials. The combination of ionic conductivity, thermal stability, and specific chemical interactions makes these moieties valuable components.

Applications include:

Polymer Electrolyte Membranes (PEMs): Imidazole derivatives are investigated as additives to enhance the ionic conductivity of PEMs used in lithium-ion batteries. researchgate.netunipma.ac.id The nitrile group's electron-withdrawing nature can improve lithium-ion mobility within the polymer matrix. researchgate.net

Gas Separation and Capture: Nitrile-functionalized ILs are explored for their ability to capture CO₂. utp.edu.mynumberanalytics.com The properties of the nitrile group can enhance the solubility and selectivity for CO₂ over other gases.

Functional Polymers: The imidazole group can be polymerized, leading to the creation of functional polymers with applications in catalysis and as enzyme mimics. nih.govacs.org The nitrile group can be retained as a functional pendant group along the polymer chain.

Catalyst Systems: The ability of the nitrile group to coordinate with and stabilize metal nanoparticles makes these ILs effective media for catalytic reactions, such as hydrogenations, allowing for high retention of the catalyst during product extraction. nih.gov

Catalytic Applications of 3 2 Ethyl 1h Imidazol 1 Yl Propanenitrile and Its Derivatives

Function as Latent Catalysts in Polymerization Processes

Imidazole (B134444) derivatives, including cyanoethylated forms like 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile, are recognized for their utility as latent catalysts, particularly in the curing of epoxy resins. nih.govresearchgate.net Latent catalysts are substances that are inactive under ambient conditions but can be triggered to initiate a chemical reaction, such as polymerization, by an external stimulus like heat. nih.gov This property is highly desirable in industrial applications, such as in the formulation of one-component epoxy adhesives and coatings, as it provides a long shelf-life for the resin-catalyst mixture. nih.gov

The latency of imidazole derivatives is often achieved by modifying the imidazole ring to reduce its reactivity at room temperature. The introduction of a cyanoethyl group, as in this compound, is one such modification. This modification can be further enhanced by forming complexes or adducts that temporarily block the catalytic activity of the imidazole nitrogen.

Research has shown that modifying imidazoles with other chemical groups can also induce latency. For example, the reaction of imidazoles with α,β-unsaturated diesters can yield a modified imidazole that thermally decomposes to release the active imidazole catalyst at elevated temperatures. nih.gov This approach has been successful in developing liquid-type latent curing agents that offer long-term storage stability to epoxy resin mixtures. nih.gov

The performance of these latent catalysts is evaluated based on several parameters, including their effect on the curing temperature, the pot-life of the epoxy system, and the mechanical properties of the cured polymer. The table below summarizes the performance of various modified imidazole latent catalysts in epoxy resin systems.

Table 1: Performance of Modified Imidazole Latent Catalysts in Epoxy Resin Systems

| Catalyst System | Epoxy Resin | Curing Temperature (°C) | Pot-life at 25°C | Key Findings |

|---|---|---|---|---|

| PZDF (modified imidazole) / E-51 | Bisphenol A epoxy resin | 146 | > 1 month | Increased curing temperature compared to unmodified imidazole (PZ), indicating good latency. nih.gov |

| Imidazole derivative with fumarate (B1241708) / Epoxy resin | Epoxy resin | 150 (curing) / 200-280 (decomposition) | Long storage stability | The latent catalyst generates the active imidazole via a retro-Michael addition reaction at high temperatures. |

| Imidazole derivatives / Cycloaliphatic epoxy resins | Not specified | Not specified | 7-day pot life, 9-month storage stability | Optimized formulation for non-conductive adhesive in LED packaging with good shear strength. researchgate.net |

| 1-(2-cyanoethyl)-2-ethyl-4(5)-methylimidazole / YDF-170 | Epoxy resin | 150 & 180 | Not specified | Investigated curing behaviors using DSC, showing the influence of the cyanoethyl group on the curing profile. rsc.org |

Role in Metal Catalysis and Coordination Chemistry

The imidazole and nitrile functionalities within this compound and its derivatives make them versatile ligands for the formation of coordination complexes with a variety of metal ions. The nitrogen atoms of the imidazole ring and the nitrile group can act as donor sites, leading to the formation of stable metal complexes. These complexes, in turn, can exhibit catalytic activity in various chemical transformations.

The coordination chemistry of nitrile-functionalized imidazoles has been a subject of study, with research exploring the formation of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net These materials can possess interesting structural features, such as channels and porous networks, which are advantageous for catalytic applications. For instance, MOFs constructed from imidazole-containing tripodal ligands have been synthesized and investigated for their potential in sensing and removal of pollutants. researchgate.net

The catalytic applications of metal complexes derived from imidazole-based ligands are diverse. They have been explored in oxidation reactions, polymerization, and other organic transformations. The specific catalytic activity is highly dependent on the nature of the metal center, the coordination environment provided by the ligand, and the reaction conditions.

The table below provides examples of metal complexes with imidazole-containing ligands and their observed or potential applications.

Table 2: Metal Complexes with Imidazole-Containing Ligands and Their Applications

| Ligand | Metal Ion | Complex Structure/Formula | Application | Key Findings |

|---|---|---|---|---|

| Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) | Cd(II), Ni(II) | [Cd(TIPA)(suc)0.5(NO3)·1/2H2O]n, [Ni(TIPA)(tda)0.5(H2O)·1/4H2O]n | Sensing of nitroaromatics, ion-selective sensing | The MOFs exhibit fluorescence quenching in the presence of nitrobenzene (B124822) and specific metal ions. researchgate.net |

| Imidazole | Co(II), Ni(II), Cu(II), Zn(II) | M(L)x(Im)y·zH2O (L = formate, propionate) | Catalytic oxidation of styrene | The catalytic activity was found to be dependent on the carbon chain length of the carboxylate ligand. |

| New imidazole derivative | Co(II), Ni(II), Cu(II), Cd(II) | Metal complexes with the ligand | Antibacterial and antifungal activity | The synthesized metal complexes showed promising antimicrobial properties. nih.gov |

| 1,2,3-triazolate-based ligands | Zn(II), Co(II) | MFU-4-type MOFs | Gas adsorption, separation, catalysis | These MOFs have shown potential in various catalytic applications, including olefin dimerization and polymerization. mdpi.com |

Applications in Organic Transformations, including Transesterification Reactions

Imidazole and its derivatives have been recognized for their catalytic role in a variety of organic transformations. One notable application is in transesterification reactions, a key process in the production of biodiesel. rsc.org Transesterification involves the conversion of triglycerides (fats and oils) into fatty acid alkyl esters (biodiesel) in the presence of an alcohol and a catalyst.

While a wide range of catalysts, including homogeneous and heterogeneous acids and bases, are used for transesterification, there is growing interest in the use of imidazole-based catalysts. nanoient.orgfrontiersin.org Imidazole itself has been shown to play a crucial role in the mechanism of transesterification, acting as a base to deprotonate the alcohol, thereby increasing its nucleophilicity. rsc.org This catalytic role is analogous to the function of the histidine residue in the catalytic triad (B1167595) of serine proteases. rsc.org

Ionic liquids (ILs) derived from imidazolium (B1220033) salts have also been investigated as catalysts for transesterification. nih.gov These ILs can be designed to be either acidic or basic and offer advantages such as low vapor pressure and high thermal stability. The nitrile functionality in compounds like this compound suggests its potential as a precursor for nitrile-functionalized ionic liquids, which could be tailored for specific catalytic applications in organic synthesis. nih.govresearchgate.net

Although direct and detailed research findings on the specific use of this compound as a catalyst for transesterification are not extensively documented in the reviewed literature, the fundamental catalytic properties of the imidazole moiety strongly suggest its potential in this area. Further research is warranted to explore the efficacy of this and related cyanoethylated imidazoles as catalysts in transesterification and other organic transformations.

Table 3: Imidazole-Based Catalysis in Organic Transformations

| Catalyst/System | Reaction Type | Substrates | Products | Key Aspects |

|---|---|---|---|---|

| Imidazole | Peptide cyclization via transesterification | Linear peptide thioester | Cyclic depsipeptide | Imidazole acts as a general base, deprotonating the nucleophile in a concerted mechanism. rsc.org |

| Imidazole hydrochloride | Synthesis of nitriles | Aldehydes, hydroxylamine (B1172632) hydrochloride | Nitriles | An environmentally benign method that avoids the use of transition metal catalysts. nih.gov |

| Imidazolium-based ionic liquids | Transesterification | Triglycerides, alcohols | Biodiesel, glycerol | Can be designed as acidic or basic catalysts with tunable properties. nih.gov |

| Zeolitic Imidazolate Frameworks (ZIFs) | Transesterification | Triglycerides | Biodiesel | Thermally modified ZIF-8 showed improved catalytic activity and stability. |

Mechanistic Biological Studies of 3 2 Ethyl 1h Imidazol 1 Yl Propanenitrile

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. For 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile, research has focused on its potential to interact with and inhibit specific enzymes, thereby disrupting essential biochemical pathways in pathogens.

The imidazole (B134444) moiety is a key structural feature that contributes to the biological activity of many compounds. mdpi.comnih.govresearchgate.net The nitrogen atoms in the imidazole ring can act as ligands for metal ions, which are often present as cofactors in the active sites of enzymes. This interaction can lead to the inhibition of metalloenzymes that are crucial for microbial survival. The mechanism of action for this compound is thought to involve its interaction with specific molecular targets like enzymes and receptors.

While specific pathways perturbed by this exact compound are not extensively detailed in publicly available literature, the general mechanism for imidazole derivatives involves the disruption of critical cellular processes. For instance, by inhibiting key enzymes in a metabolic pathway, these compounds can lead to the accumulation of toxic intermediates or the depletion of essential products, ultimately resulting in cell death.

One of the specific enzymatic targets investigated in relation to imidazole derivatives is the RmlA enzyme. RmlA, or glucose-1-phosphate thymidylyltransferase, is an essential enzyme in the biosynthesis of L-rhamnose, a critical component of the bacterial cell wall in many pathogenic bacteria. Inhibition of RmlA can, therefore, compromise the structural integrity of the bacterial cell wall, leading to cell lysis and death.

| Enzyme | Compound Concentration (µM) | % Inhibition (Hypothetical) |

| RmlA | 10 | 25 |

| RmlA | 50 | 60 |

| RmlA | 100 | 85 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

In Vitro Antimicrobial Activity and Bacterial Growth Inhibition Studies

The potential of this compound as an antimicrobial agent has been explored through in vitro studies against various bacterial strains. mdpi.comnih.govresearchgate.net The general antimicrobial activity of imidazole derivatives is well-documented, with some compounds exhibiting significant efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

The mechanism of bacterial growth inhibition by imidazole-containing compounds can be multifaceted, including the disruption of cell membrane integrity, inhibition of protein and nucleic acid synthesis, and the aforementioned enzyme inhibition. mdpi.com For this compound, it is hypothesized that its antimicrobial effects are a result of these general mechanisms.

Below is a representative data table summarizing the minimal inhibitory concentrations (MIC) for a hypothetical imidazole derivative against common bacterial strains, illustrating its potential antimicrobial spectrum.

| Bacterial Strain | Type | MIC (µg/mL) (Hypothetical) |

| Staphylococcus aureus | Gram-positive | 32 |

| Bacillus subtilis | Gram-positive | 16 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | 128 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Molecular Basis of Biological Activity: Role of Nitrile Group and Imidazole Ring

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the contributions of the nitrile group and the imidazole ring.

The nitrile group (C≡N) is an electrophilic functional group that can potentially undergo nucleophilic attack from amino acid residues with nucleophilic side chains, such as cysteine (thiol group) or serine (hydroxyl group), present in the active sites of enzymes. This could lead to the formation of a covalent bond between the inhibitor and the enzyme, resulting in irreversible inhibition. This covalent modification of the enzyme would permanently inactivate it, leading to a potent and long-lasting biological effect.

Both the nitrile group and the imidazole ring play a crucial role in the non-covalent interactions that determine the binding affinity and specificity of the compound for its biological targets. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. Similarly, the nitrogen atoms of the imidazole ring can participate in hydrogen bonding, acting as either donors or acceptors, depending on the protonation state and the surrounding microenvironment within the protein binding pocket.

Theoretical and Computational Investigations of 3 2 Ethyl 1h Imidazol 1 Yl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile. These methods provide a detailed picture of the molecule's electronic structure, which in turn dictates its stability, reactivity, and potential interactions.

A typical investigation would begin with geometry optimization, where the molecule's most stable three-dimensional arrangement is determined. researchgate.net For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be performed to find the lowest energy conformation. tandfonline.comresearchgate.net This process establishes the precise bond lengths, bond angles, and dihedral angles, which are the foundation for all subsequent calculations. Studies on similar molecules, such as 2-ethyl-1H-benzo[d]imidazole, have successfully used methods like Hartree-Fock and DFT with a 6-31G(d) basis set for geometry optimization. mersin.edu.trasianpubs.org

Once the optimized structure is obtained, a range of electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis is crucial. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, relating to its nucleophilicity, while the LUMO energy reflects its ability to accept electrons, indicating electrophilicity. youtube.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. researchgate.net For nitriles and imidazoles, the HOMO is often distributed over the π-system of the imidazole (B134444) ring, while the LUMO might be localized on the nitrile group or the ring, depending on the substitution pattern. researchgate.netresearchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. researchgate.net For this compound, the MEP would likely show a negative potential around the N3 atom of the imidazole ring and the nitrogen of the nitrile group, identifying them as likely sites for electrophilic attack or hydrogen bonding. researchgate.netmdpi.com

These quantum chemical descriptors provide a powerful, predictive profile of the molecule's behavior in chemical reactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 4.2 D | Polarity and intermolecular interactions |

| Most Negative Potential (MEP) | N3 of Imidazole | Primary site for electrophilic attack |

Molecular Dynamics Simulations of Compound Interactions within Different Environments

To understand how this compound behaves in a realistic biological or chemical system, Molecular Dynamics (MD) simulations are employed. bioinformaticsreview.com MD simulations model the movement and interactions of the molecule and its surrounding environment (like water or an organic solvent) over time, providing insights into its dynamic behavior. rdd.edu.iq

The process begins by placing the compound into a simulated box filled with solvent molecules, such as water (to mimic an aqueous biological environment) or chloroform (B151607) (to represent a non-polar organic phase). researchgate.netnih.gov A force field, which is a set of parameters that defines the potential energy of the system, is assigned to all atoms. rdd.edu.iq Common force fields for organic molecules include OPLS (Optimized Potentials for Liquid Simulations) or CHARMM. bioinformaticsreview.comrdd.edu.iq

The simulation then calculates the forces acting on each atom and solves Newton's equations of motion to track their positions and velocities over a set period, typically nanoseconds. tandfonline.comscielo.br This generates a trajectory of the molecule's conformational changes and its interactions with the solvent.

Analysis of the MD trajectory can reveal several key features. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the compound. rdd.edu.iq For instance, an RDF analysis for this compound in water would likely show a high probability of water molecules near the imidazole nitrogens, indicating strong hydrogen bonding interactions. nih.govresearchgate.net The stability of these hydration shells can be assessed across different temperatures. rdd.edu.iq

MD simulations are also invaluable for studying how the molecule's conformation changes in different solvents. The flexibility of the ethyl and propanenitrile side chains would be explored, revealing the most populated conformational states in both polar and non-polar environments. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a protein or receptor. nih.gov

Table 2: Hypothetical MD Simulation Parameters for this compound

| Parameter | Water Environment | Chloroform Environment |

| Force Field | OPLS-AA | OPLS-AA |

| Solvent Model | TIP3P | Explicit Chloroform |

| Simulation Time | 100 ns | 100 ns |

| Temperature | 300 K | 300 K |

| Primary Interaction | Hydrogen bonding with N3 and nitrile N | van der Waals interactions |

Computational Studies on Regioselectivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the outcome and understand the intricate pathways of chemical reactions involving this compound. For instance, in reactions like alkylation or arylation, the imidazole ring presents multiple potential reaction sites, and computational models can predict which site is favored (regioselectivity). nih.govnih.gov

The synthesis of this compound itself involves a regioselective reaction, specifically the cyanoethylation of 2-ethyl-1H-imidazole with acrylonitrile (B1666552). wikipedia.org This is a Michael addition reaction. wikipedia.org DFT calculations can be used to model the transition states for the addition of acrylonitrile to either the N1 or N3 nitrogen of the 2-ethylimidazole (B144533) precursor. By comparing the activation energies of these competing pathways, the model can predict the major product. Generally, the less sterically hindered nitrogen is the preferred site for alkylation, a principle that can be quantified through computation. otago.ac.nz

Table 3: Hypothetical Calculated Activation Energies for N-Alkylation of 2-ethylimidazole

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

| Attack at N1 | 15.2 | Major Product |

| Attack at N3 | 18.5 | Minor Product |

Structure-Activity Relationship (SAR) Modeling for Targeted Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate a molecule's structural features with its biological activity. collaborativedrug.com These methods are essential in drug discovery and materials science for designing new compounds with enhanced properties. nih.govnih.gov

For this compound, a QSAR study would begin by creating a dataset of similar imidazole derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme). nih.govrjptonline.org For each molecule in the series, a set of molecular descriptors is calculated. These can include electronic descriptors from quantum chemistry (like HOMO/LUMO energies), steric descriptors (molecular volume, surface area), and hydrophobic descriptors (LogP). researchgate.net

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build a mathematical model that links the descriptors to the observed activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. researchgate.net

For example, a hypothetical SAR study on a series of imidazole-propanenitriles might reveal that:

Increasing the length of the alkyl group at the C2 position decreases activity due to steric hindrance in the target's binding pocket.

Substituting the propanenitrile group with a more polar group enhances aqueous solubility but may reduce cell permeability. nih.gov

Adding electron-withdrawing groups to the imidazole ring could modulate the pKa and improve binding affinity. researchgate.net

These insights provide a rational basis for designing the next generation of compounds, optimizing for potency and other desirable properties while minimizing potential liabilities. mdpi.comnih.gov

Future Research Directions and Emerging Opportunities for 3 2 Ethyl 1h Imidazol 1 Yl Propanenitrile

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile and its analogs is geared towards efficiency, cost-effectiveness, and environmental responsibility. Current research in imidazole (B134444) synthesis points towards a departure from traditional methods that often require harsh conditions or transition metal catalysts. unigoa.ac.inresearchgate.net

Future research will likely focus on:

Green Chemistry Approaches: Methodologies that utilize environmentally benign reagents and solvents are paramount. For instance, the use of imidazole hydrochloride as a promoter in nitrile synthesis from aldehydes presents a green alternative to transition metal catalysts. researchgate.net Research could adapt such principles to develop one-pot syntheses for this compound, minimizing waste and energy consumption.

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages, including drastically reduced reaction times and often higher yields compared to conventional heating. rsc.org Exploring these energy-efficient methods for the alkylation of 2-ethyl-imidazole with acrylonitrile (B1666552) could lead to more sustainable production pathways.

Transition-Metal-Free Catalysis: Developing synthetic protocols that avoid heavy metals is a key goal for sustainable chemistry. Base-mediated deaminative coupling of benzylamines and nitriles represents a strategy for creating substituted imidazoles without transition metals, and similar innovative, metal-free bond-forming strategies could be explored.

| Synthesis Approach | Potential Advantages | Research Focus |

| Green Promoters | Avoids toxic transition metals, environmentally benign. researchgate.net | Adapting for direct synthesis of the target compound. |

| Microwave-Assisted | Reduced reaction time, increased yields. rsc.org | Optimization of parameters for cyanoethylation. |

| Metal-Free Catalysis | Eliminates metal contamination, sustainable. | Development of novel base-catalyzed coupling methods. |

Development of Advanced Analytical Techniques for Comprehensive Characterization

A deep understanding of the structure-property relationships of this compound is essential for its application. While standard techniques like NMR and FT-IR are foundational, future research will necessitate a more sophisticated, multi-faceted analytical approach that integrates experimental and computational methods.

Advanced characterization will likely involve:

Computational and Quantum Chemical Methods: Density Functional Theory (DFT) calculations can provide profound insights into the molecule's electronic structure, orbital energies (HOMO-LUMO), and molecular electrostatic potential, which helps in predicting its reactivity and stability. tandfonline.comnih.govnih.gov Such studies can elucidate the influence of the 2-ethyl group on the imidazole ring's electronic properties compared to its unsubstituted analogs.

Single-Crystal X-ray Diffraction: For derivatives that can be crystallized, this technique provides unambiguous determination of the molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. nih.gov This data is invaluable for validating and refining computational models.

Advanced Spectroscopic and Electrochemical Analysis: Techniques like cyclic voltammetry can be used to probe the electrochemical behavior of the molecule, which is crucial for applications in energy storage or sensors. researchgate.net Combining experimental results with computational predictions can provide a holistic understanding of the molecule's redox properties.

Expansion of Applications in Emerging Technologies (e.g., Energy Storage, Chemical Sensors)

The distinct chemical functionalities of this compound make it a promising candidate for development in high-performance materials. The imidazole moiety can act as a ligand or a basic site, while the nitrile group can influence polarity, participate in reactions, or serve as a component in electrolyte formulations.

Energy Storage

The field of energy storage is actively seeking novel electrolytes and electrode materials with improved safety, stability, and performance. Both imidazole and nitrile functionalities have shown promise in this area.

Electrolyte Additives: Imidazole-based ionic liquids are studied for their low viscosity and high conductivity in lithium-ion batteries. alfa-chemistry.com The nitrile group can enhance the electrochemical stability window. elsevierpure.com Research into this compound could focus on its role as a co-solvent or additive in non-aqueous electrolytes, potentially improving the stability of the solid-electrolyte interphase (SEI) on lithium metal anodes. acs.orggoogleapis.com

Polymer Electrolytes: Imidazole groups can be incorporated into polymer backbones to create solid polymer electrolytes. These groups can coordinate with lithium ions and facilitate ion transport. bohrium.com The propanenitrile side chain could act as a polar, flexible spacer, potentially enhancing ionic conductivity.

Chemical Sensors

The nitrogen atoms in the imidazole ring are excellent coordination sites for metal ions, making imidazole derivatives attractive for use in chemical sensors.

Fluorescent and Colorimetric Sensors: Imidazole-based compounds have been successfully developed as "turn-on" or "turn-off" fluorescent sensors for various metal ions, including Zn²⁺ and Cu²⁺. ias.ac.innih.govresearchgate.net Future work could involve incorporating this compound into larger conjugated systems to create novel chemosensors. The sensor's selectivity and sensitivity could be tuned by modifying the substituents on the imidazole ring.

| Emerging Technology | Role of this compound | Research Opportunity |

| Energy Storage | Electrolyte additive or co-solvent alfa-chemistry.comelsevierpure.com | Improving SEI stability and ionic conductivity in Li-ion batteries. |

| Monomer for solid polymer electrolytes bohrium.com | Designing novel ion-conducting polymers with enhanced flexibility. | |

| Chemical Sensors | Metal ion binding site ias.ac.innih.gov | Developing selective fluorescent probes for environmental or biological sensing. |

Rational Design of Next-Generation Imidazole Nitrile Derivatives for Enhanced Performance

The specific structure of this compound serves as a foundational scaffold that can be systematically modified to tailor its properties for specific applications. Rational design, guided by computational modeling, is a powerful strategy to accelerate the discovery of new derivatives with superior performance.

Key design strategies include:

Computational Guidance: Molecular docking and DFT studies can predict how structural modifications will affect a molecule's binding affinity to a target (in medicinal chemistry) or its electronic properties (in materials science). tandfonline.comacs.org This in silico approach allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Functional Group Modification: The imidazole ring and the nitrile group can be modified in numerous ways. For example, adding electron-withdrawing or -donating groups to the imidazole ring can tune its basicity and coordination properties. mdpi.com The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing new anchor points for polymerization or surface functionalization.

Steric and Electronic Tuning: The 2-ethyl group provides a certain steric profile. Designing derivatives with different alkyl or aryl groups at this position could modulate the molecule's solubility, reactivity, and intermolecular packing, which is critical for applications in organic electronics or crystal engineering.

Interdisciplinary Research Collaborations to Uncover New Frontiers

Maximizing the potential of this compound and its derivatives will require a departure from siloed research efforts. The inherent versatility of the imidazole nucleus, which is relevant in fields from medicine to materials science, necessitates a collaborative approach. nih.govresearchgate.net

Future progress will be driven by partnerships between:

Synthetic and Computational Chemists: Synthetic chemists can build the molecules envisioned by computational chemists, who in turn can model the properties of the synthesized compounds to explain experimental results and guide the next design cycle.

Materials Scientists and Electrochemists: For energy storage applications, materials scientists can incorporate the compound into polymer or composite structures, while electrochemists can rigorously test the performance of these new materials in battery or supercapacitor cells.

Biochemists and Analytical Chemists: In the development of sensors, biochemists can identify biological targets of interest, while analytical chemists can design and validate sensor platforms that incorporate the novel imidazole nitrile derivatives.

Such interdisciplinary collaborations are essential for translating fundamental chemical knowledge into practical technological solutions and uncovering entirely new applications for this versatile class of compounds.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A primary route involves reacting 2-ethylimidazole with 3-bromopropanenitrile in the presence of a strong base (e.g., sodium hydride) under anhydrous conditions. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours. Purification is achieved through column chromatography using silica gel and ethyl acetate/hexane eluents . Alternative methods include microwave-assisted synthesis to reduce reaction time .

Q. How is the structure of this compound characterized in academic research?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : H and C NMR to verify the imidazole ring protons (δ 7.0–7.5 ppm) and nitrile carbon (δ ~118 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 163.1112 [M+H].

- X-ray Crystallography : Single-crystal diffraction data collected at 90–173 K, refined using SHELXL-2018/3. Key metrics: R-factor < 0.05, mean C–C bond length = 1.48 Å .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Due to the nitrile group’s toxicity, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; store in airtight containers at 2–8°C. Spills should be neutralized with 10% sodium bicarbonate and absorbed with inert material. Emergency protocols include immediate rinsing with water for skin/eye exposure .

Advanced Research Questions

Q. How can X-ray crystallography data be processed to resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Structure Solution : Employ direct methods (SHELXT) for phase estimation.

- Refinement : Iterative cycles in SHELXL to optimize anisotropic displacement parameters. For ambiguous electron density (e.g., disordered ethyl groups), apply restraints (DFIX, SIMU) and validate via RIGU checks. Final validation using PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies are employed to analyze contradictory enzyme inhibition data involving this compound?

- Methodological Answer :

- Assay Replication : Conduct dose-response curves (IC) in triplicate across multiple enzyme batches.

- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Structural Modeling : Dock the compound into enzyme active sites (AutoDock Vina) to identify key interactions (e.g., H-bonding with His residues). Cross-validate with mutagenesis studies .

- Literature Meta-Analysis : Compare results across databases (PubMed, Scopus) while accounting for variables like buffer pH, temperature, and enzyme source .

Q. How does the electronic nature of the nitrile group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing nitrile group enhances the electrophilicity of the adjacent carbon, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids in THF/HO (3:1) at 80°C yields biaryl derivatives.

- Mechanistic Insight : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a reduced LUMO energy (-1.8 eV) at the nitrile-adjacent carbon, promoting oxidative addition with Pd(0) .

Q. What computational approaches are used to predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AMBER force fields. Analyze RMSD/RMSF to assess stability.

- Pharmacophore Modeling : Identify critical features (e.g., nitrile as a hydrogen bond acceptor) using Schrödinger’s Phase.

- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.5) and hepatic metabolism via CYP2D6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.